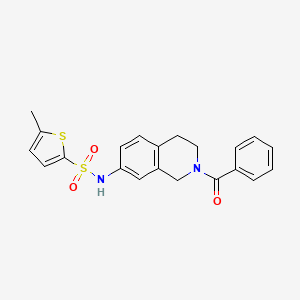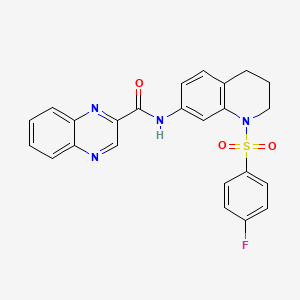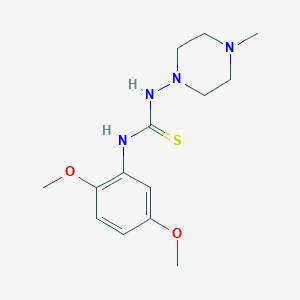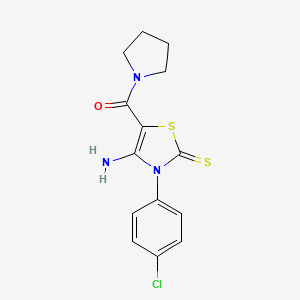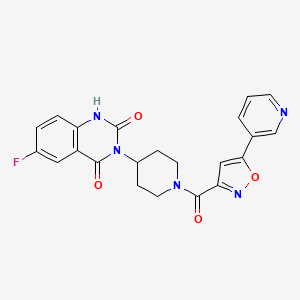
6-fluoro-3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18FN5O4 and its molecular weight is 435.415. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry in Synthesis
- A green and efficient approach for the synthesis of novel compounds related to quinazoline, including derivatives similar to the compound of interest, has been developed. This method features high regioselectivity, excellent yield, and environmental friendliness (Poomathi et al., 2015).
Potential in Antipsychotic Research
- Research into piperidine-2,6-dione derivatives, closely related to the compound , has demonstrated their potential as multireceptor atypical antipsychotics. These compounds show promising activity against various dopamine and serotonin receptors (Chen et al., 2012).
Novel Synthesis Techniques
- Advanced synthesis techniques have been employed for compounds structurally similar to the target molecule. These include the regiospecific displacement of sulfinyl groups and amination leading to novel quinoline derivatives (Chu, 1990).
Antimicrobial and Antioxidant Activity
- Certain derivatives of quinazolinone, similar to the compound of interest, have exhibited antimicrobial and antioxidant activities, underscoring their potential in these fields (Sudhamani et al., 2015).
Antimicrobial Activity in Novel Derivatives
- N-aryl derivatives of quinazolinone have been synthesized and tested for their antimicrobial activity. This research opens up new possibilities for the development of antimicrobial agents (Babu et al., 2015).
Crystal Structure and Biological Properties
- The crystal structure and biological properties of compounds related to the target molecule have been studied, revealing insights into their potential therapeutic applications (Vaksler et al., 2023).
properties
IUPAC Name |
6-fluoro-3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c23-14-3-4-17-16(10-14)20(29)28(22(31)25-17)15-5-8-27(9-6-15)21(30)18-11-19(32-26-18)13-2-1-7-24-12-13/h1-4,7,10-12,15H,5-6,8-9H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMGBZBYSEJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)
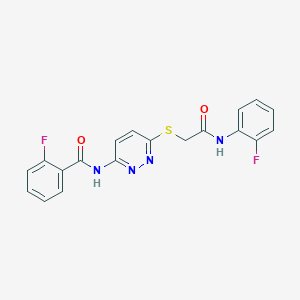
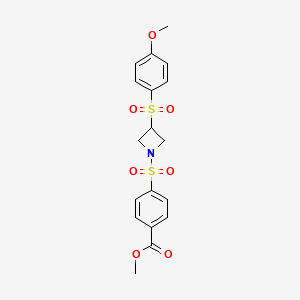
![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)
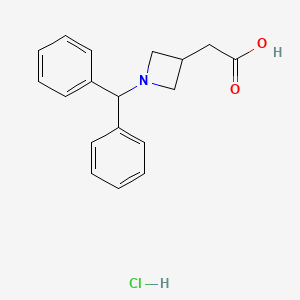
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)
![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)
![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)
